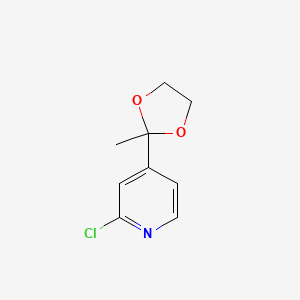
2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine, or 2C4MDP, is a chemical compound belonging to the class of pyridines. It is a colorless, crystalline solid that is soluble in water and organic solvents. It has a variety of applications in organic chemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
2C4MDP has a variety of scientific research applications. It is used as a starting material in organic synthesis and as a reagent in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, such as anticonvulsants and antihistamines. In addition, 2C4MDP is used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2C4MDP is not known. However, it is believed to act as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This allows 2C4MDP to form complexes with other molecules, which can then be used in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C4MDP are not well understood. However, it has been shown to increase the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 2C4MDP has been shown to have antioxidant and antitumor activities in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2C4MDP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in a variety of solvents. In addition, it is stable in air and light and does not react with many other compounds. However, 2C4MDP can be toxic if ingested, and it can cause skin irritation if it comes into contact with skin.
Direcciones Futuras
There are several potential future directions for research on 2C4MDP. One area of research is to further explore its mechanism of action and biochemical and physiological effects. Another area of research is to develop new methods for synthesizing 2C4MDP and to explore its potential applications in other areas, such as materials science and pharmaceuticals. Finally, further research could be done to explore the safety and toxicity of 2C4MDP, as well as its potential uses in medical treatments.
Métodos De Síntesis
2C4MDP can be synthesized by a variety of methods. The most common method involves the reaction of 2-chloropyridine with 2-methyl-1,3-dioxolan-2-yl chloride in the presence of a base such as sodium carbonate. This reaction yields 2C4MDP as a white solid. Other methods for synthesis include the reaction of 2-chloropyridine with 2-methyl-1,3-dioxolan-2-yl bromide, or the reaction of 2-chloropyridine with 2-methyl-1,3-dioxolan-2-yl iodide.
Propiedades
IUPAC Name |
2-chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-9(12-4-5-13-9)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRVMRHXSHJQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521847 |
Source


|
| Record name | 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80882-42-4 |
Source


|
| Record name | 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6304985.png)












